5-Carboxy-fluorescein
Overview
Description
5-Carboxy-fluorescein: is a green fluorescent dye derived from fluorescein. It is widely used in various scientific fields due to its excellent fluorescent properties. The compound is known for its high fluorescence quantum yield, good photostability, and water solubility. It is commonly used as a fluorescent tracer in biological and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Carboxy-fluorescein can be synthesized through the diazotization of 5(6)-amino fluorescein, followed by treatment with potassium iodide and cuprous bromide to produce the bromo-analogous compound . Another method involves the esterification of fluorescein xanthene ring and benzene moiety .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of phthalic anhydride with resorcinol using a catalyst such as zinc chloride or methane-sulfonic acid . This method is efficient and yields a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Carboxy-fluorescein undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the fluorescent properties of the compound.
Substitution: Substitution reactions, particularly with amino groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Amino groups can be introduced using reagents like N-hydroxy-succinimide and dicyclohexylcarbodiimide.
Major Products: The major products formed from these reactions include various fluorescent derivatives that can be used in different scientific applications .
Scientific Research Applications
Chemistry: 5-Carboxy-fluorescein is used as a fluorescent probe in chemical research to study molecular interactions and reaction mechanisms .
Biology: In biological research, it is used to label proteins, nucleic acids, and other biomolecules for imaging and tracking purposes . It is also used in flow cytometry and fluorescent microscopy .
Medicine: The compound is used in diagnostic imaging, particularly in angiography and angioscopy of the iris and retina . It helps visualize blood flow and detect abnormalities.
Industry: In industrial applications, this compound is used in the development of fluorescent dyes and markers for various products .
Mechanism of Action
5-Carboxy-fluorescein exerts its effects through its fluorescent properties. When exposed to light, the compound absorbs photons and emits light at a different wavelength, making it visible under a fluorescence microscope . The molecular targets include proteins, nucleic acids, and other biomolecules that can be labeled with the dye . The pathways involved include the excitation of electrons and subsequent emission of light, which is used for imaging and detection purposes .
Comparison with Similar Compounds
6-Carboxy-fluorescein: Similar in structure but differs in the position of the carboxyl group.
Fluorescein: The parent compound from which 5-Carboxy-fluorescein is derived.
Rhodamine: Another fluorescent dye with different spectral properties.
Uniqueness: this compound is unique due to its high fluorescence quantum yield and good photostability, making it ideal for long-term imaging applications . Its ability to conjugate with various biomolecules also adds to its versatility in scientific research .
Biological Activity
5-Carboxyfluorescein (CF) is a fluorescent compound that has garnered attention for its diverse biological applications, particularly in cellular imaging, pH sensing, and drug delivery systems. This article provides a comprehensive overview of the biological activity of 5-Carboxyfluorescein, supported by recent research findings, case studies, and relevant data tables.
5-Carboxyfluorescein is a derivative of fluorescein characterized by the addition of a carboxyl group at the fifth position of the fluorescein structure. Its molecular formula is C21H12O7, with a molecular weight of 376.32 g/mol. The compound exhibits strong fluorescence properties and is soluble in water, making it suitable for various biological applications.
Biological Applications
1. Cellular Imaging and Tracking
5-Carboxyfluorescein is widely used in cellular imaging due to its ability to penetrate cell membranes with minimal leakage. It serves as a vital tool for tracking cellular processes in real-time. Research indicates that CF can be conjugated with various biomolecules to create targeted imaging probes. For instance, studies have shown that CF-labeled compounds can effectively visualize tumor cells in vitro, providing insights into cancer biology and treatment responses .
2. pH Sensing
The compound's sensitivity to pH changes makes it an excellent candidate for monitoring intracellular pH fluctuations. It has been utilized as a pH-sensitive probe in live-cell imaging studies. The unique photophysical properties of CF allow for accurate pH measurement within physiological ranges (pH 6-8), which is critical for understanding cellular metabolism and signaling pathways .
3. Drug Delivery Systems
5-Carboxyfluorescein has been explored as a fluorescent marker in drug delivery systems. Its ability to form stable conjugates with drugs enhances the tracking of therapeutic agents within biological systems. For example, CF has been incorporated into antibody-drug conjugates (ADCs), improving the specificity and efficacy of cancer therapies .
Case Studies
Case Study 1: Inhibition of Oncogenic Translation
A study focused on the use of CF-labeled probes to evaluate inhibitors targeting the eukaryotic translation initiation factor 4E (eIF4E), which is often overexpressed in cancer cells. The fluorescence anisotropy technique was employed to assess binding interactions between CF-labeled compounds and eIF4E. Results demonstrated that specific inhibitors could significantly reduce eIF4E activity, suggesting potential therapeutic applications in cancer treatment .
Case Study 2: Monitoring Bacterial Growth
Another significant application involved using CF-labeled particles to monitor bacterial growth in culture media. As Escherichia coli proliferated, a corresponding decrease in pH was observed, which was directly linked to changes in fluorescence intensity. This method proved effective for screening potential antibacterial agents by correlating fluorescence signals with bacterial viability .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of 5-Carboxyfluorescein:
- Fluorescence Stability : The stability of fluorescence intensity varies with different linker lengths when conjugated with target proteins, affecting the accuracy of binding assays .
- Cellular Uptake : CF demonstrates low leakage rates through cell membranes compared to other fluorescein derivatives, enhancing its utility in live-cell imaging applications .
- Therapeutic Targeting : Compounds targeting cap-binding proteins like DcpS have shown promising results in modulating gene expression related to various diseases, including cancer and spinal muscular atrophy .
Table 1: Binding Affinity of CF-Labeled Probes
Probe ID | Dissociation Constant (Kd) | Fluorescence Change (%) |
---|---|---|
Probe 1 | 45.7 ± 7.4 µM | 10% |
Probe 2 | 477.4 ± 29.8 µM | 4% |
Probe 3 | Not Applicable | Stable |
This table summarizes the binding affinities and corresponding fluorescence changes observed during competitive binding experiments involving CF-labeled probes.
Table 2: Applications of 5-Carboxyfluorescein
Application Area | Description |
---|---|
Cellular Imaging | Tracking cellular processes |
pH Measurement | Monitoring intracellular pH fluctuations |
Drug Delivery Systems | Enhancing specificity in targeted therapies |
Antibacterial Screening | Assessing bacterial growth dynamics |
Properties
IUPAC Name |
3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7.H2O/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;/h1-9,22-23H,(H,24,25);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROECYOYBOVMYJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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